3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

Übersicht

Beschreibung

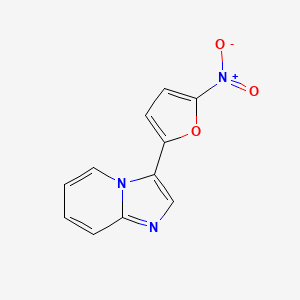

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H7N3O3 and its molecular weight is 229.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocycles known for their significant biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of various substituents can enhance or modify these activities. The compound in focus, this compound, belongs to this family and exhibits promising pharmacological profiles.

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines typically involves cyclization reactions of appropriate precursors. Recent advancements have utilized metal-catalyzed reactions and microwave-assisted synthesis to improve yields and reduce reaction times. For instance, the preparation of this compound can be achieved through the reaction of 2-aminopyridine derivatives with nitrofuran compounds under specific conditions.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. For example, studies have shown that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarity suggests potential efficacy against microbial pathogens.

Anticancer Properties

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been well-documented. A study reported that certain analogs showed IC50 values as low as 0.071 µM against human hepatoma cells (SMMC-7721), indicating potent anticancer activity . The presence of the nitro group in this compound is hypothesized to enhance this effect by facilitating electron transfer processes that can lead to increased cytotoxicity in cancer cells.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have also been explored for their anti-inflammatory effects. In vitro studies demonstrated that some compounds could significantly reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli . Although specific studies on this compound are scarce, its structural characteristics suggest potential anti-inflammatory activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:

- Nitro Group Influence : The presence of nitro groups is often associated with enhanced biological activity due to their electron-withdrawing properties.

- Substituent Positioning : The position of substituents on the pyridine ring can dramatically affect the compound's potency and selectivity for biological targets.

- Hydrophobic Interactions : Increased hydrophobicity through alkyl substitutions can improve membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have highlighted the biological potential of imidazo[1,2-a]pyridine derivatives:

-

Antimicrobial Study : A derivative exhibited strong antibacterial activity with MIC values comparable to standard antibiotics .

Compound MIC (µg/mL) Target Bacteria Compound A 4 Staphylococcus aureus Compound B 8 Escherichia coli Compound C 16 Klebsiella pneumoniae - Anticancer Research : Another study found that an imidazo[1,2-a]pyridine derivative had an IC50 value of 0.126 µM against HeLa cells, demonstrating its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, making it a valuable scaffold in pharmaceutical research. Notably, it has been studied for:

- Antimicrobial Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-(5-nitro-2-furyl)-imidazo(1,2-a)pyridine, have shown significant antibacterial and antifungal activities. For instance, studies revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

- Antiparasitic Activity : The compound has been evaluated for its antileishmanial and antitrypanosomal properties. A study highlighted that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold enhanced its activity against Leishmania donovani and Trypanosoma brucei, with some derivatives achieving low IC50 values (0.04–0.25 μM) compared to standard treatments .

- Anticancer Potential : The carcinogenicity studies indicated that while the compound has shown strong carcinogenic properties in animal models , its structural analogs have been explored for anticancer activity. Research into structure-activity relationships (SAR) has identified promising candidates that could potentially inhibit tumor growth without inducing significant toxicity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antileishmanial Activity

A study investigated a series of 3-nitroimidazo[1,2-a]pyridine derivatives for their efficacy against Leishmania parasites. The introduction of specific substituents at the 8-position significantly increased antileishmanial activity compared to the parent compound. The most active derivatives exhibited IC50 values substantially lower than conventional treatments like eflornithine and suramin .

Case Study 2: Anticancer Research

In another study focused on cancer therapy, researchers synthesized a library of imidazo[1,2-a]pyridine analogs and evaluated their cytotoxic effects on various cancer cell lines. Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Case Study 3: Antiviral Applications

Research into antiviral applications revealed that certain nucleoside analogs derived from imidazo[1,2-a]pyridine exhibited potent activity against herpes simplex virus types 1 and cytomegalovirus. These compounds showed improved metabolic stability and lower cytotoxicity compared to existing antiviral agents, suggesting their potential for further development in antiviral therapy .

Eigenschaften

IUPAC Name |

3-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-12-10-3-1-2-6-13(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFULRQJRIJLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020947 | |

| Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75198-31-1 | |

| Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075198311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Nitro-2-furanyl)imidazo[1,2-a]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZDJ976TAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.